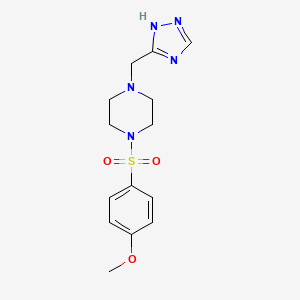![molecular formula C14H28N2O4S B6979254 2-[1-(2-Ethoxyethylsulfonyl)piperidin-2-yl]oxan-4-amine](/img/structure/B6979254.png)
2-[1-(2-Ethoxyethylsulfonyl)piperidin-2-yl]oxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-Ethoxyethylsulfonyl)piperidin-2-yl]oxan-4-amine is a complex organic compound that features a piperidine ring, an oxane ring, and an ethoxyethylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Ethoxyethylsulfonyl)piperidin-2-yl]oxan-4-amine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be synthesized through cyclization reactions. The ethoxyethylsulfonyl group is then introduced via sulfonation reactions, and the oxane ring is formed through cyclization of appropriate intermediates. The reaction conditions often involve the use of solvents like dichloromethane, catalysts such as palladium, and reagents like ethylsulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(2-Ethoxyethylsulfonyl)piperidin-2-yl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Applications De Recherche Scientifique
2-[1-(2-Ethoxyethylsulfonyl)piperidin-2-yl]oxan-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-[1-(2-Ethoxyethylsulfonyl)piperidin-2-yl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethylsulfonyl group may play a crucial role in binding to these targets, thereby modulating their activity. The piperidine and oxane rings contribute to the overall stability and bioavailability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: Compounds like 1-benzylpiperidine and 4-phenylpiperidine share structural similarities.
Oxane derivatives: Compounds such as tetrahydropyran and 2-methyltetrahydropyran are structurally related.
Uniqueness
What sets 2-[1-(2-Ethoxyethylsulfonyl)piperidin-2-yl]oxan-4-amine apart is the combination of the piperidine and oxane rings with the ethoxyethylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
IUPAC Name |
2-[1-(2-ethoxyethylsulfonyl)piperidin-2-yl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S/c1-2-19-9-10-21(17,18)16-7-4-3-5-13(16)14-11-12(15)6-8-20-14/h12-14H,2-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHZHEOIFIZQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCS(=O)(=O)N1CCCCC1C2CC(CCO2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-8-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]sulfonylquinoline](/img/structure/B6979171.png)
![4-[2-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]-1-hydroxyethyl]benzonitrile](/img/structure/B6979173.png)



![1-cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B6979213.png)
![2-[1-[(1-Tert-butylpyrazol-4-yl)methyl]piperidin-4-yl]-5-chloropyrimidine](/img/structure/B6979214.png)
![1-(2-bicyclo[2.2.2]octanyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]ethanamine](/img/structure/B6979216.png)
![2-[1-(5-Chloro-4-methylthiophen-2-yl)sulfonylpiperidin-2-yl]oxan-4-amine](/img/structure/B6979229.png)
![2-[[4-(5-Chloro-1,3-benzothiazol-2-yl)piperidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B6979232.png)
![2-[1-(2-Methylpyrazol-3-yl)sulfonylpiperidin-2-yl]oxan-4-amine](/img/structure/B6979240.png)
![2-[1-[(3-Fluorophenyl)methylsulfonyl]piperidin-2-yl]oxan-4-amine](/img/structure/B6979259.png)

![2-[1-(2-Fluoro-5-methylphenyl)sulfonylpiperidin-2-yl]oxan-4-amine](/img/structure/B6979274.png)
